N-Ethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13091-16-2 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

N-ethylbutanamide |

InChI |

InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

DHCJWWQFOMHARO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC |

Canonical SMILES |

CCCC(=O)NCC |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethylbutanamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Ethylbutanamide, a secondary amide with relevance in organic synthesis and as a model compound for studying amide chemistry. This document outlines its chemical structure, physicochemical properties, synthesis, and reactivity, presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and Identifiers

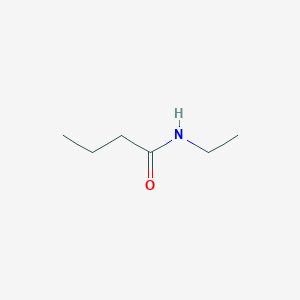

This compound is a molecule consisting of a butyryl group bonded to the nitrogen atom of an ethylamino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | N-Ethylbutyramide, Butyramide, N-ethyl- | [2][4][5] |

| CAS Registry Number | 13091-16-2 | [1][2][6] |

| Molecular Formula | C6H13NO | [1][2][3][6][7][8][9] |

| SMILES | CCCC(=O)NCC | [1][4][7] |

| InChI | InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) | [1][2][4][7][8] |

| InChIKey | DHCJWWQFOMHARO-UHFFFAOYSA-N | [1][2][4][10] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for theoretical modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 115.17 g/mol | [1][3][6] |

| Boiling Point | 216.9°C at 760 mmHg | [8][9] |

| Density | 0.862 g/cm³ | [8][9] |

| Flash Point | 114.5°C | [8][9] |

| Vapor Pressure | 0.136 mmHg at 25°C | [8][9] |

| Refractive Index | 1.415 | [8] |

| LogP | 1.31350 | [9] |

| PSA (Polar Surface Area) | 29.10 Ų | [3][9] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the nucleophilic acyl substitution reaction between a butanoyl derivative and ethylamine.

The synthesis can be achieved via several routes, most commonly by reacting butanoyl chloride with ethylamine.[1] An alternative approach involves the use of butanoic acid with a coupling agent or conversion to an acid chloride followed by reaction with ethylamine.

References

- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]

- 2. Butanamide, N-ethyl- [webbook.nist.gov]

- 3. This compound | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chemnet.com [chemnet.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Butanamide, N-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to N-Ethylbutanamide in Chemical Research

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the dedicated use of N-Ethylbutanamide in chemical research. This guide, therefore, provides a comprehensive overview based on the general properties, synthesis, and reactivity of secondary amides, with this compound serving as a representative example.

Introduction to this compound

This compound, also known as N-ethylbutyramide, is a secondary amide with the chemical formula C₆H₁₃NO. Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom.[1] The amide bond is notably stable and is the fundamental linkage in proteins, known as a peptide bond.[2][3] Secondary amides, like this compound, have the nitrogen atom bonded to one hydrogen and two carbon atoms.[1][4] The reactivity of secondary amides is often influenced by steric hindrance around the nitrogen atom.[5]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse. The following table summarizes available and predicted data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| CAS Number | 13091-16-2 | ChemWhat |

| Boiling Point | 216.5±8.0 °C at 760 mmHg (Predicted) | ChemSpider |

| Density | 0.9±0.1 g/cm³ (Predicted) | ChemSpider |

| pKa | 17.5±0.7 (Predicted) | ChemSpider |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general and robust method for its synthesis involves the reaction of a butanoyl derivative with ethylamine.

General Synthesis of this compound from Butanoyl Chloride:

Materials:

-

Butanoyl chloride

-

Ethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add butanoyl chloride dropwise to the stirred ethylamine solution. The reaction is exothermic, and the temperature should be maintained near 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation or chromatography if necessary.

This method is a standard procedure for forming amides from acyl chlorides and amines.[6]

Visualized Workflows and Pathways

Synthesis Workflow for this compound

Potential Research Applications and Reaction Pathways

Given the stability of the amide bond, this compound itself is not highly reactive.[2][7] However, it can serve as a model compound or starting material in several areas of chemical research:

-

Model for Biological Systems: The N-alkyl amide group is a fundamental component of peptides and proteins. Studies on the hydration and solvation of simple amides like this compound can provide insights into the behavior of more complex biological macromolecules. The size of the N-alkyl group has been shown to influence the hydration dynamics of amides.[8]

-

Precursor for Amine Synthesis: Amides can be reduced to their corresponding amines. This is a common transformation in organic synthesis.[3][4]

-

Hydrolysis Studies: The hydrolysis of amides to carboxylic acids and amines under acidic or basic conditions is a fundamental organic reaction.[4][7] this compound could be used to study the kinetics and mechanisms of this transformation.

General Reaction Pathways of this compound

Conclusion

While this compound is not a prominent compound in current chemical research literature, its structure as a simple secondary amide makes it a useful exemplar for understanding the fundamental properties and reactions of this important functional group. Further research could explore its specific physical properties, its potential as a solvent, or its use as a building block in the synthesis of more complex molecules. The methodologies and pathways described herein provide a foundational understanding for any researcher interested in the chemistry of N-alkyl amides.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. app1-c89-pub.pressidium.com - Chemistry Of Amides [app1-c89-pub.pressidium.com]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylbutanamide (CAS: 13091-16-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbutanamide, a secondary amide, serves as a valuable model compound in the study of amide chemistry. Its straightforward structure, featuring the core amide functional group, allows for the focused investigation of reactions such as hydrolysis and reduction, which are fundamental to numerous biological and synthetic processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectral analysis for its characterization.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 13091-16-2 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | N-Ethylbutyramide, Butyramide, N-ethyl- |

| InChI | InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)[2] |

| InChIKey | DHCJWWQFOMHARO-UHFFFAOYSA-N[2] |

| SMILES | CCCC(=O)NCC[2] |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 216.9 °C at 760 mmHg |

| Density | 0.862 g/cm³ |

| Flash Point | 114.5 °C |

| Vapor Pressure | 0.136 mmHg at 25 °C |

| Refractive Index | 1.415 |

| LogP (Octanol/Water Partition Coefficient) | 0.7 |

| Water Solubility | Soluble |

| Appearance | Colorless liquid (presumed) |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic acyl substitution reaction between butanoyl chloride and ethylamine.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of a secondary amide.

Materials:

-

Butanoyl chloride

-

Ethylamine (2 equivalents)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add butanoyl chloride (1 equivalent) dissolved in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel. An exothermic reaction will occur, and a white precipitate (ethylammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the mixture to remove the ethylammonium chloride precipitate and transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by vacuum distillation.

Synthesis Workflow

Caption: Synthesis and Purification Workflow.

Chemical Reactivity: A Model for Amide Reactions

This compound is an excellent substrate for studying typical amide reactions, including hydrolysis and reduction.

Amide Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acid or base.

Reaction Scheme: The acid-catalyzed hydrolysis of this compound yields butanoic acid and ethylammonium ion.

Caption: Acid-Catalyzed Hydrolysis.

Experimental Protocol (Representative):

-

Reflux a solution of this compound in aqueous acid (e.g., 6 M HCl) for several hours.

-

Cool the reaction mixture.

-

Extract the butanoic acid with an organic solvent (e.g., diethyl ether).

-

The aqueous layer will contain the ethylammonium salt.

Reaction Scheme: The base-promoted hydrolysis of this compound yields butanoate and ethylamine.

Caption: Base-Promoted Hydrolysis.

Experimental Protocol (Representative):

-

Reflux a solution of this compound in aqueous base (e.g., 6 M NaOH) for several hours.[3]

-

During the reaction, the volatile ethylamine may be detected by its characteristic odor.

-

After cooling, acidify the reaction mixture to protonate the butanoate, forming butanoic acid, which can then be extracted with an organic solvent.

Reduction of Amides

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Reaction Scheme: The reduction of this compound with LiAlH₄ yields N-ethylbutanamine.[4]

Caption: Reduction of this compound.

Experimental Protocol (Representative):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.

-

Combine the filtrate and washings, dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate), and remove the solvent by distillation to obtain the crude N-ethylbutanamine.

-

Purify the product by distillation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 3H | -CH₂CH₂CH₃ |

| ~ 1.1 | Triplet | 3H | -NHCH₂CH₃ |

| ~ 1.6 | Sextet | 2H | -CH₂CH₂ CH₃ |

| ~ 2.1 | Triplet | 2H | -C(=O)CH₂ CH₂- |

| ~ 3.2 | Quartet | 2H | -NHCH₂ CH₃ |

| ~ 5.5-6.5 | Broad Singlet | 1H | -NH - |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 14 | -CH₂CH₂C H₃ |

| ~ 15 | -NHCH₂C H₃ |

| ~ 19 | -CH₂C H₂CH₃ |

| ~ 35 | -NHC H₂CH₃ |

| ~ 39 | -C(=O)C H₂CH₂- |

| ~ 173 | -C (=O)- |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound, is expected.[1]

-

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds.

-

Table 5: Expected Mass Spectrum Fragments

| m/z | Proposed Fragment |

| 115 | [M]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉O]⁺ or [C₃H₅O]⁺ |

| 44 | [C₂H₅NH]⁺ |

Fragmentation and Rearrangement Logic

Caption: Mass Spectrometry Fragmentation Pathways.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important molecule for understanding the chemistry of the amide bond. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development to utilize this compound in their studies. The straightforward nature of its synthesis and its representative reactivity make it an invaluable tool for both educational and research purposes.

References

Physical and chemical properties of N-Ethylbutanamide

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of N-Ethylbutanamide. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound. This document summarizes key data in structured tables, outlines experimental protocols, and provides visualizations of experimental workflows.

Chemical Identity and Physical Properties

This compound is a secondary amide with the chemical formula C₆H₁₃NO. It is also known by other names such as N-Ethylbutyramide.[1] The fundamental physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 13091-16-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 0.862 g/cm³ | - |

| Boiling Point | 216.9 °C at 760 mmHg | - |

| Flash Point | 114.5 °C | - |

| Refractive Index | 1.415 | - |

| Vapor Pressure | 0.136 mmHg at 25°C | - |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 115. Key fragment ions are observed at m/z 87, 72, and 44.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A strong, intense absorption band for the carbonyl group (C=O) of the amide is typically observed in the range of 1690–1630 cm⁻¹.[3] The N-H stretch of the secondary amide appears in the region of 3500–3300 cm⁻¹.[3] Alkyl C-H stretching vibrations are observed between 2950 and 2850 cm⁻¹.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3500 - 3300 | Medium |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C=O Stretch (Amide) | 1690 - 1630 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the ethyl and butyl groups. The chemical shifts are influenced by the neighboring electronegative nitrogen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon is characteristically deshielded and appears at a higher chemical shift.

Chemical Properties and Reactivity

This compound, as a secondary amide, exhibits typical amide chemistry. The amide bond is relatively stable due to resonance, but can undergo hydrolysis under acidic or basic conditions to yield butanoic acid and ethylamine. Reduction of the amide group, for instance with lithium aluminum hydride, would produce the corresponding amine, N-ethylbutanamine.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of an activated carboxylic acid derivative, such as butanoyl chloride, with ethylamine. This reaction is a nucleophilic acyl substitution.

Reaction:

CH₃CH₂CH₂COCl + 2 CH₃CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Materials:

-

Butanoyl chloride

-

Ethylamine (aqueous solution or gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine in the chosen anhydrous solvent and cool the flask in an ice bath.

-

Slowly add a solution of butanoyl chloride in the same solvent to the cooled ethylamine solution via the addition funnel with continuous stirring. An excess of ethylamine is used to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

A general workflow for the synthesis is depicted in the following diagram:

References

Technical Guide: Physicochemical Properties of N-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for N-Ethylbutanamide, a secondary amide of interest in various chemical and pharmaceutical research contexts.

Molecular Identity and Properties

This compound is a chemical compound classified as a secondary amide. Its fundamental molecular and physical properties are summarized below.

Data Presentation: Core Molecular Information

| Parameter | Value | Source(s) |

| Chemical Formula | C₆H₁₃NO | [1][2][3][4] |

| Molecular Weight | 115.17 g/mol | [3][4][5] |

| 115.1735 g/mol | [2] | |

| 115.176 g/mol | [1] | |

| CAS Registry Number | 13091-16-2 | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided search results. Methodologies would typically involve standard organic synthesis techniques, such as the reaction of butanoyl chloride with ethylamine, followed by purification and characterization using methods like NMR spectroscopy, mass spectrometry, and gas chromatography.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of this compound and the calculation of its molecular weight.

Caption: Elemental contribution to the molecular weight of this compound.

References

An In-depth Technical Guide on the Potential Biological Activities of N-Ethylbutanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging biological activities of N-Ethylbutanamide derivatives, with a particular focus on N-hydroxybutanamide analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential and underlying mechanisms of this chemical class.

Introduction to this compound and its Derivatives

This compound is a simple, secondary amide that serves as a foundational structure for a variety of derivatives. While this compound itself is primarily used as a model compound for studying the chemical properties of amides, modifications to its core structure have yielded derivatives with significant biological activities.[1] This guide will focus on a particularly promising class of these derivatives: N-hydroxybutanamide analogs, which have demonstrated potent anti-tumor and enzyme-inhibitory activities.

Featured Biological Activity: Matrix Metalloproteinase (MMP) Inhibition

Recent research has highlighted the potential of N-hydroxybutanamide derivatives as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological processes, including cancer invasion and metastasis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown significant inhibitory activity against MMP-2, MMP-9, and MMP-14.[2]

The inhibitory potential of novel N-hydroxybutanamide derivatives has been quantified against several MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the most potent of these compounds.

| Compound | MMP-2 (IC50, µM) | MMP-9 (IC50, µM) | MMP-14 (IC50, µM) |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 |

| Data sourced from in vitro MMP inhibition assays.[2] |

Cytotoxicity and Antitumor Potential

In addition to their enzyme-inhibitory effects, N-hydroxybutanamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. These studies are crucial for determining the therapeutic window and potential side effects of these compounds.

The cytotoxic effects of several N-hydroxybutanamide derivatives were assessed after 72 hours of exposure. The IC50 values are presented in the table below.

| Compound | A-172 (Glioma) IC50 (µM) | U-251 MG (Glioma) IC50 (µM) | HeLa (Carcinoma) IC50 (µM) | HepG2 (Carcinoma) IC50 (µM) |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | Slightly Toxic | Slightly Toxic | Low Toxicity | Low Toxicity |

| ortho-Nitro Benzohydrazide Derivative (1) | >100 | >100 | >100 | >100 |

| meta-Nitro Benzohydrazide Derivative (2) | 85.3 ± 4.1 | 92.1 ± 3.7 | 68.4 ± 3.2 | 75.1 ± 2.9 |

| para-Nitro Benzohydrazide Derivative (3) | 90.2 ± 3.9 | 95.4 ± 4.3 | 72.5 ± 3.5 | 79.8 ± 3.6 |

| ortho-Methoxy Benzohydrazide Derivative (5) | 75.6 ± 3.3 | 81.9 ± 3.8 | 60.1 ± 2.7 | 65.4 ± 3.1 |

| Data indicates that the iodoaniline derivative shows selective, albeit slight, toxicity towards glioma cell lines while exhibiting low toxicity in carcinoma cell lines.[2] Other derivatives with a benzohydrazide moiety showed varied toxicity, with the ortho-methoxy derivative being the most toxic among them to carcinoma cells.[2] |

The therapeutic potential of the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was further investigated in a B16 melanoma mouse model. The compound demonstrated both significant antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of N-hydroxybutanamide derivatives.

A novel and cost-effective method for synthesizing these derivatives involves the ring-opening of N-substituted succinimides.[2]

General Procedure:

-

Starting Materials: N-substituted succinimide.

-

Reaction: The N-substituted succinimide undergoes a ring-opening reaction. The specifics of the reagents and conditions (e.g., solvent, temperature, reaction time) are tailored to achieve the desired derivative.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final N-hydroxybutanamide derivative.

Objective: To determine the inhibitory activity of the synthesized compounds against specific MMPs.

Protocol:

-

Enzyme Activation: Recombinant human pro-MMPs (e.g., MMP-2, MMP-9, MMP-14) are activated according to the manufacturer's instructions.

-

Assay Buffer: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.

-

Substrate: A fluorogenic MMP substrate is used.

-

Inhibition Assay:

-

The activated MMP enzyme is incubated with various concentrations of the test compound (N-hydroxybutanamide derivative) for a specified period at 37°C.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Objective: To evaluate the cytotoxic effects of the compounds on cancerous and non-cancerous cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A-172, U-251 MG) and non-cancerous cell lines (e.g., FetMSC, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the N-hydroxybutanamide derivatives for 72 hours.

-

MTT Assay:

-

After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.[2]

Objective: To assess the antitumor and antimetastatic efficacy of the lead compound in a preclinical animal model.

Protocol:

-

Animal Model: A suitable animal model, such as mice with induced tumors (e.g., B16 melanoma), is used.

-

Compound Administration: The test compound (iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide) is administered to the tumor-bearing mice, typically via intraperitoneal injection, at a predetermined dose and schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Metastasis Assessment: At the end of the study, the animals are euthanized, and organs such as the lungs are examined for metastatic nodules.

-

Toxicity Evaluation: The general health and body weight of the animals are monitored to assess the acute toxicity of the compound.[2]

-

Data Analysis: The percentage of tumor growth inhibition and the reduction in the number of metastases are calculated by comparing the treated group to the control group.

Visualizing Key Processes and Pathways

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms of action.

Caption: Synthetic route for N-hydroxybutanamide derivatives.

Caption: Experimental workflow for biological evaluation.

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

References

Theoretical DFT Studies on the Reactivity of N-Ethylbutanamide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Ethylbutanamide is a secondary amide of interest in various chemical and pharmaceutical contexts. A thorough understanding of its reactivity at a molecular level is crucial for predicting its behavior in different environments, designing new synthetic routes, and understanding its potential interactions in biological systems. Due to a lack of direct experimental and theoretical studies on this compound, this guide leverages high-level Density Functional Theory (DFT) studies on analogous short-chain N-alkyl amides, primarily N-methylacetamide (NMA), to provide a comprehensive overview of its expected reactivity. This document summarizes key quantitative data, details computational methodologies, and visualizes a fundamental reaction pathway to serve as a valuable resource for researchers in the field.

Introduction to Amide Reactivity and the Role of DFT

Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins.[1] Their reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond, making it relatively unreactive towards nucleophiles compared to other carbonyl compounds.[2]

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions.[3] By solving the electronic structure of molecules, DFT can accurately predict geometric parameters, vibrational frequencies, reaction pathways, and associated energy barriers, offering insights that are often difficult to obtain through experimental means alone.[3][4]

Computational Methodologies: A Protocol for Theoretical Amide Studies

The reliability of DFT results is intrinsically linked to the chosen computational protocol. The studies on model amides cited in this guide employ well-established methods, providing a robust framework for investigating this compound.

A typical high-level computational protocol for studying the reactivity of an N-alkyl amide like this compound would involve:

-

Software: Gaussian suite of programs (e.g., Gaussian 16) is a common choice for such calculations.[2]

-

Functional: Hybrid functionals, such as B3LYP, are widely used as they provide a good balance between accuracy and computational cost for organic molecules.[1][3]

-

Basis Set: Pople-style basis sets, like 6-311++G(d,p), are often employed to provide a flexible description of the electron density, including diffuse functions (++) for anionic species and polarization functions (d,p) for accurately describing bonding.[1][3]

-

Solvent Effects: To model reactions in solution, a polarizable continuum model (PCM) is frequently used to account for the bulk solvent effects. For more specific interactions, explicit solvent molecules can be included in the calculation.[3]

-

Geometry Optimization and Frequency Calculations: Reactant, transition state, and product geometries are fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.[2]

Key Reactivity Parameters of Model Amides

Due to the scarcity of data on this compound, this section presents DFT-calculated reactivity parameters for N-methylacetamide (NMA), a closely related model system.

Bond Rotational Barriers

The partial double bond character of the amide C-N bond results in a significant rotational barrier. Understanding this barrier is crucial for conformational analysis.

| Parameter | Value (kcal/mol) | Computational Method | Reference Molecule |

| Rotational Barrier | ~15 | B3LYP/6-311+G** | Cyclohexyl N,N-dimethylcarbamate |

Table 1: Calculated rotational barrier for a model amide. The value for this compound is expected to be of a similar magnitude.[5]

Vibrational Frequencies

Vibrational spectroscopy is a key tool for identifying functional groups. DFT can accurately predict the vibrational frequencies of different modes. The amide I (mainly C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands are characteristic of the amide group.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Computational Method | Reference Molecule |

| Amide I (C=O stretch) | 1724 | BPW91/6-31G(d,p) | N-Methylacetamide |

| Amide II | ~1500 | BPW91/6-31G(d,p) | N-Methylacetamide |

| Amide III | ~1200 | BPW91/6-31G(d,p) | N-Methylacetamide |

Table 2: Calculated characteristic vibrational frequencies for N-methylacetamide.[6]

Hydrolysis of N-Alkyl Amides: A Mechanistic Insight

Amide hydrolysis, the cleavage of the C-N bond by water, is a fundamental reaction. It can be catalyzed by acid or base.[7] DFT studies on the alkaline hydrolysis of N-methylacetamide provide a detailed picture of the reaction mechanism and energetics.[3]

The alkaline hydrolysis proceeds through a two-step mechanism:

-

Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

C-N bond cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of a carboxylate and an amine.

| Reaction Step | ΔG‡ (kcal/mol) | Computational Method | Reference Molecule |

| Tetrahedral Intermediate Formation | Not rate-limiting | uB97XD/6-31+G(d) | Acetanilide |

| C-N Bond Cleavage (Rate-Limiting) | Varies with substituents | uB97XD/6-31+G(d) | Acetanilide |

Table 3: Qualitative energy barriers for the steps in alkaline amide hydrolysis. The C-N bond cleavage is generally the rate-limiting step.[3]

| Bond | Reactant (Å) | Tetrahedral Intermediate (Å) | Product (Å) | Computational Method | Reference Molecule |

| C=O | ~1.23 | - | ~1.26 (in carboxylate) | HF/6-31G | N-acetylglutamate |

| C-N | ~1.36 | ~1.48 | Cleaved | HF/6-31G | N-acetylglutamate |

Table 4: Representative bond length changes during amide hydrolysis, illustrating the weakening of the C-N bond in the intermediate.

Visualizing the Reaction Pathway: Alkaline Hydrolysis of an N-Alkyl Amide

The following diagram, generated using the DOT language, illustrates the conceptual workflow of the alkaline-catalyzed hydrolysis of a generic N-alkyl amide, which is representative of this compound's hydrolysis.

Conclusion and Future Directions

This technical guide provides a detailed theoretical framework for understanding the reactivity of this compound by drawing upon high-level DFT studies of analogous N-alkyl amides. The provided data on rotational barriers, vibrational frequencies, and the mechanism of alkaline hydrolysis offer valuable insights for researchers.

Future computational studies should focus directly on this compound to provide more precise quantitative data and explore other aspects of its reactivity, such as its behavior under acidic conditions and its potential as a hydrogen bond donor and acceptor. Such studies will further enhance our understanding of this important molecule and facilitate its application in various scientific and industrial domains.

References

- 1. Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uregina.ca [uregina.ca]

- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Ethylbutanamide from Butanoyl Chloride and Ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-ethylbutanamide, a secondary amide, through the reaction of butanoyl chloride and ethylamine. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. These application notes include information on the reaction mechanism, stoichiometry, and detailed experimental procedures for synthesis and purification. Additionally, comprehensive physicochemical and spectral data for the final product are presented in a clear, tabular format for easy reference and characterization.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers. The reaction of an acyl chloride with an amine is a robust and widely utilized method for creating amide linkages due to the high reactivity of the acyl chloride. In this application note, we detail the synthesis of this compound from butanoyl chloride and ethylamine. The reaction proceeds via a nucleophilic attack of the ethylamine on the carbonyl carbon of the butanoyl chloride, followed by the elimination of a chloride ion. A base, in this case, an excess of ethylamine or an aqueous base solution, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below for the purpose of characterization and quality control.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| CAS Number | 13091-16-2[1][2] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 216.9 °C at 760 mmHg |

| Density | 0.862 g/cm³ |

| Spectral Data | Key Features |

| ¹H NMR | Expected chemical shifts (CDCl₃): δ ~5.5-6.0 (br s, 1H, NH), 3.2-3.3 (q, 2H, N-CH₂), 2.1-2.2 (t, 2H, CO-CH₂), 1.6-1.7 (sextet, 2H, CO-CH₂-CH₂), 1.1-1.2 (t, 3H, N-CH₂-CH₃), 0.9-1.0 (t, 3H, CO-CH₂-CH₂-CH₃) |

| ¹³C NMR | Expected chemical shifts (CDCl₃): δ ~173 (C=O), 38 (CO-CH₂), 34 (N-CH₂), 19 (CO-CH₂-CH₂), 14 (N-CH₂-CH₃), 13 (CO-CH₂-CH₂-CH₃)[1] |

| IR Spectroscopy | Key absorptions (cm⁻¹): ~3300 (N-H stretch), ~2960 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 115.10 |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the Schotten-Baumann reaction conditions. A reported yield for a similar synthesis is 44%.

Materials and Reagents:

-

Butanoyl chloride (C₄H₇ClO)

-

Ethylamine (C₂H₅NH₂) (as a solution in a suitable solvent, e.g., 70% in water, or as a neat liquid)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine in the chosen organic solvent (e.g., dichloromethane) and cool the solution in an ice bath. An excess of ethylamine (2.2 equivalents) can be used to act as the base to neutralize the HCl byproduct. Alternatively, an equimolar amount of ethylamine can be used with an aqueous solution of a base like sodium hydroxide.

-

Addition of Butanoyl Chloride: Slowly add butanoyl chloride (1.0 equivalent), either neat or dissolved in a small amount of the reaction solvent, to the stirred ethylamine solution via the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions:

-

Butanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethylamine is a flammable and corrosive gas or liquid with a strong odor. Handle it in a fume hood and wear appropriate PPE.

-

The reaction is exothermic; therefore, proper temperature control is crucial.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of N-Ethylbutanamide from Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of N-Ethylbutanamide, a secondary amide, starting from butanoic acid. The synthesis proceeds via a two-step process involving the initial conversion of butanoic acid to the more reactive butanoyl chloride, followed by amidation with ethylamine. This method is a common and efficient route for the preparation of amides from carboxylic acids under controlled laboratory conditions.

Reaction Scheme

The overall synthesis is a two-step process:

-

Acid Chloride Formation: Butanoic acid is reacted with thionyl chloride (SOCl₂) to form butanoyl chloride.

-

Amidation: The resulting butanoyl chloride is then reacted with ethylamine to produce this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Butanoyl Chloride Synthesis | Step 2: this compound Synthesis | Overall Yield |

| Reactants | Butanoic acid, Thionyl chloride | Butanoyl chloride, Ethylamine | - |

| Molar Ratio | 1 : 1.175 | 1 : 2 | - |

| Solvent | None (neat) | Dichloromethane (CH₂Cl₂) | - |

| Temperature | Reflux (Water bath) | 0 °C to Room Temperature | - |

| Reaction Time | 1.5 hours | 1-2 hours | - |

| Product Molecular Weight | 106.55 g/mol | 115.18 g/mol | - |

| Reported Yield | ~85% | High (typically >80%) | ~68% |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

-

Butanoic acid (C₄H₈O₂)

-

Thionyl chloride (SOCl₂)

-

Ethylamine (C₂H₅NH₂) (as a solution in a suitable solvent like THF or as a neat liquid)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Butanoyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

To the flask, add butanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the butanoic acid at room temperature with gentle stirring.

-

After the initial vigorous reaction has subsided, heat the mixture to reflux using a water bath for 1 hour to ensure the reaction goes to completion.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

The crude butanoyl chloride can be purified by distillation. Set up a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at approximately 101-102 °C.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure a proper gas trap is in place.

Step 2: Synthesis of this compound

Procedure:

-

Dissolve ethylamine (2.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the freshly distilled butanoyl chloride (1.0 eq) dropwise to the cold ethylamine solution with vigorous stirring. The formation of a white precipitate (ethylammonium chloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

5% sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation if necessary.

Characterization

The final product can be characterized using spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and butyl groups.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the amide C=O stretch (around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

Application Note: High-Yield Synthesis of N-Ethylbutanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylbutanamide is a secondary amide with applications in various fields of chemistry, including materials science and as a building block in organic synthesis. The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry. This document provides detailed protocols for the high-yield synthesis of this compound, focusing on two effective methods: the reaction of butanoyl chloride with ethylamine and the N-alkylation of butyramide.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Boiling Point | 216.9°C at 760 mmHg | [2] |

| Density | 0.862 g/cm³ | [2] |

| Flash Point | 114.5°C | [2] |

| CAS Number | 13091-16-2 | [1][4] |

Experimental Protocols

Two primary high-yield protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Nucleophilic Acyl Substitution

This method involves the reaction of an acid chloride (butanoyl chloride) with an amine (ethylamine). This nucleophilic acyl substitution is a common and efficient way to form amides.[5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion.[5] A base is used to neutralize the HCl byproduct.[5]

Reaction Scheme: CH₃CH₂CH₂COCl + 2 CH₃CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Materials:

-

Butanoyl chloride

-

Ethylamine

-

Base (e.g., a second equivalent of ethylamine, potassium carbonate)

-

Solvent (e.g., ethyl acetate, water)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve ethylamine in a suitable solvent (e.g., ethyl acetate) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add butanoyl chloride dropwise to the stirred ethylamine solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

A second equivalent of ethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction.[5] Alternatively, a base like potassium carbonate can be used.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography to yield the final product.

Workflow Diagram:

Caption: General experimental workflow for synthesis and purification.

Mechanism Diagram:

Caption: Mechanism of amide formation from an acyl chloride.

Protocol 2: Synthesis via N-Alkylation of Butyramide

This protocol describes the formation of this compound by the alkylation of a primary amide (butyramide) with an alkyl halide (bromoethane). A base is required to deprotonate the amide, making it nucleophilic.

Reaction Scheme: CH₃CH₂CH₂CONH₂ + CH₃CH₂Br + KOH --(Al₂O₃, Dioxane)--> CH₃CH₂CH₂CONHCH₂CH₃ + KBr + H₂O

Materials:

-

Butyramide

-

Bromoethane

-

Potassium hydroxide (KOH)

-

Aluminum oxide (Al₂O₃)

-

1,4-Dioxane (solvent)

Procedure:

-

To a solution of butyramide in 1,4-dioxane, add potassium hydroxide and aluminum oxide.[1]

-

Add bromoethane to the mixture.

-

Heat the reaction mixture at 60°C for 8 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid potassium bromide and aluminum oxide.

-

Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure.

-

The resulting crude product can be purified by distillation or recrystallization to obtain pure this compound.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route can significantly impact the reaction yield. The following table summarizes reported yields for different methods of synthesizing this compound.

| Starting Materials | Reagents & Conditions | Yield (%) | Reference |

| Butyramide, Bromoethane | KOH, Al₂O₃, in 1,4-dioxane at 60°C for 8h | 83% | [1] |

| Butanoyl chloride, Ethylamine | K₂CO₃, in water and ethyl acetate | 44% | [2] |

| Butanoyl chloride, Ethylamine | General conditions, purification dependent | 44-83% | [5] |

| Butanoic acid, Ethylamine | Requires coupling agents (e.g., DCC, EDCI/HOBt) or high heat | Variable | [6][7][8] |

Note: Direct amidation of carboxylic acids with amines without a coupling agent often requires high temperatures to drive off water, which may not be suitable for complex or heat-sensitive molecules.[7][9] The use of coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-Hydroxybenzotriazole (HOBt) allows the reaction to proceed under milder conditions.[6][8][10]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13091-16-2 [chemicalbook.com]

- 5. This compound | 13091-16-2 | Benchchem [benchchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols: Synthetic Route to Tertiary Amines from N-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic methodology for the preparation of tertiary amines starting from N-Ethylbutanamide. The synthesis is a two-step process involving the reduction of the secondary amide to a secondary amine, followed by N-alkylation to yield the final tertiary amine product. This route offers a versatile platform for the synthesis of a diverse range of tertiary amines, which are crucial structural motifs in many pharmaceutical compounds. Detailed experimental protocols, data on reaction parameters, and visual workflows are provided to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Tertiary amines are a class of organic compounds that are integral to the development of a wide array of pharmaceuticals and fine chemicals. Their unique physicochemical properties make them valuable pharmacophores, influencing drug-receptor interactions, solubility, and metabolic stability. The synthesis of tertiary amines from readily available starting materials is therefore a significant endeavor in medicinal chemistry and process development. This compound, a secondary amide, serves as a practical and accessible precursor for the synthesis of various tertiary amines. The synthetic strategy outlined herein involves an initial reduction of the amide to form a secondary amine, which is subsequently alkylated to introduce a third alkyl group, thereby yielding the desired tertiary amine.

Synthetic Pathway Overview

The conversion of this compound to a tertiary amine is accomplished via a two-step reaction sequence. The first step is the reduction of the amide functionality to a secondary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). The resulting secondary amine, N-ethyl-N-butylamine, is then subjected to an N-alkylation reaction to introduce a third alkyl substituent, thus forming the final tertiary amine product.

Caption: Overall synthetic route from this compound to a tertiary amine.

Step 1: Reduction of this compound

The first step in the synthetic sequence is the reduction of this compound to N-ethyl-N-butylamine. Amides are relatively stable functional groups, and their reduction requires a strong reducing agent. Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation, converting the carbonyl group of the amide into a methylene group (-CH₂-).[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Experimental Protocol: Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl Ether or Dichloromethane (for extraction)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or another suitable organic solvent.

-

The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-ethyl-N-butylamine.

-

The crude product can be purified by distillation if necessary.

Data Presentation: Reduction of this compound

| Parameter | Value/Condition |

| Reactants | |

| This compound | 1.0 eq |

| Lithium Aluminum Hydride | 1.5 - 2.0 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Reflux |

| Reaction Time | 4 - 6 hours |

| Work-up | Aqueous (Fieser method) |

| Typical Yield | 60-70% |

Step 2: N-Alkylation of N-ethyl-N-butylamine

The second step involves the N-alkylation of the secondary amine, N-ethyl-N-butylamine, to form a tertiary amine. This can be achieved through various methods, including reaction with an alkyl halide. A reliable method for the N-alkylation of secondary amines utilizes a combination of an alkyl iodide, triphenylphosphine (or polymer-supported triphenylphosphine), and diisopropylazodicarboxylate (DIAD) in an appropriate solvent like THF.[2][3] This method often provides good to excellent yields of the corresponding tertiary amines.[3]

Experimental Protocol: N-Alkylation of N-ethyl-N-butylamine

Caption: Experimental workflow for the N-alkylation of N-ethyl-N-butylamine.

Materials:

-

N-ethyl-N-butylamine

-

Polymer-supported Triphenylphosphine (PS-TPP)

-

Diisopropylazodicarboxylate (DIAD)

-

Alkyl Iodide (e.g., methyl iodide, ethyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica Gel for purification

Procedure:

-

To a stirred suspension of N-ethyl-N-butylamine (1.0 mmol) and polymer-supported triphenylphosphine (PS-TPP, ~3.0 mmol/g, 1.5 equiv) in anhydrous THF (5 mL), add diisopropylazodicarboxylate (DIAD, 1.5 mmol).[2]

-

To this mixture, add the desired alkyl iodide (3 mmol).

-

The reaction mixture is stirred gently at room temperature for 12 hours.[2]

-

The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the polymer support.

-

The filtrate is concentrated under reduced pressure to remove the solvent and other volatile components.

-

The crude product is then purified by silica gel chromatography to afford the pure tertiary amine.

Data Presentation: N-Alkylation of N-ethyl-N-butylamine

| Parameter | Value/Condition |

| Reactants | |

| N-ethyl-N-butylamine | 1.0 eq |

| PS-TPP | 1.5 eq |

| DIAD | 1.5 eq |

| Alkyl Iodide | 3.0 eq |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Purification | Silica Gel Chromatography |

| Typical Yield | 85-95% |

Conclusion

The described two-step synthetic route provides an effective and versatile method for the preparation of a variety of tertiary amines from this compound. The initial reduction of the amide with LiAlH₄ followed by the N-alkylation of the resulting secondary amine allows for the introduction of diverse alkyl groups, making this methodology highly valuable for the generation of compound libraries in drug discovery and for the synthesis of specific target molecules in chemical development. The detailed protocols and tabulated data presented herein are intended to serve as a practical guide for researchers in the field.

References

Application Note: High-Throughput Analysis of N-Ethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of N-Ethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is suitable for high-throughput screening and quantification of this compound in various matrices. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to facilitate implementation in a laboratory setting.

Introduction

This compound is a small amide that finds applications in various chemical and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a validated GC-MS method for its analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (CAS No. 13091-16-2) at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Extraction (from a liquid matrix):

-

To 1 mL of the sample, add 1 mL of dichloromethane.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 35 - 300 amu |

| Solvent Delay | 3 minutes |

Data Presentation

The developed method demonstrates excellent performance for the quantification of this compound. The following table summarizes the quantitative data obtained.

Table 2: Quantitative Data for this compound Analysis

| Parameter | Result |

| Retention Time (min) | ~ 8.5 |

| Kovats Retention Index | 1044[1] |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Primary Quantifier Ion (m/z) | 87[1] |

| Secondary Qualifier Ion (m/z) | 44[1] |

Note: The LOD and LOQ values are illustrative and may vary depending on the instrument and matrix.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol is straightforward to implement and can be adapted for various research and quality control applications. The provided workflow and data serve as a valuable resource for scientists and professionals in the field.

References

Application Note: A Detailed Protocol for the Acid-Catalyzed Hydrolysis of N-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the acid-catalyzed hydrolysis of the secondary amide, N-Ethylbutanamide. This reaction serves as a fundamental model for the cleavage of amide bonds, a critical transformation in organic synthesis and pharmaceutical research. The protocol details the reaction setup, monitoring, work-up, and purification of the resulting carboxylic acid. Quantitative data regarding reaction parameters and expected yields are summarized for clear interpretation. Additionally, this note includes a visual representation of the experimental workflow to facilitate understanding and implementation.

Introduction

The hydrolysis of amides is a cornerstone reaction in organic chemistry, pivotal in both synthetic pathways and metabolic processes. Amides are notably stable functional groups, and their cleavage typically requires harsh conditions such as strong acids or bases with heating.[1] The acid-catalyzed hydrolysis of this compound breaks the amide bond to yield butanoic acid and ethylamine.[2] This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of the amine, leads to the formation of the carboxylic acid.[3] Understanding the kinetics and experimental parameters of this reaction is essential for applications ranging from peptide sequencing to the degradation studies of amide-containing pharmaceuticals.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

TLC plates (silica gel)

-

Developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 5.76 g, 0.05 mol) and a 3 M aqueous solution of sulfuric acid (50 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain the reflux for a period of 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate by spotting the initial reaction mixture and samples taken periodically from the flask.

-

Develop the TLC plate using a solvent system such as ethyl acetate/hexanes (1:1).

-

Visualize the spots under a UV lamp. The disappearance of the this compound spot and the appearance of a new, more polar spot for butanoic acid will indicate the progression of the reaction.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and remove the butanoic acid as its sodium salt into the aqueous layer.

-

-

Isolation of Butanoic Acid:

-

Carefully acidify the combined aqueous layers from the bicarbonate wash with concentrated HCl until the pH is approximately 2. This will protonate the sodium butanoate to form butanoic acid, which may appear as an oily layer or a precipitate.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts containing the butanoic acid.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude butanoic acid. Further purification can be achieved by distillation if necessary.

-

Data Presentation

The following table summarizes the key quantitative data for the acid-catalyzed hydrolysis of this compound.

| Parameter | Value |

| Molar Ratio (this compound:H₂SO₄) | 1 : 3 (in 3M solution) |

| Reaction Temperature | ~100°C (Reflux) |

| Reaction Time | 4 - 6 hours |

| Expected Yield of Butanoic Acid | 75 - 85% |

Visual Representation of the Experimental Workflow

Signaling Pathway of the Reaction Mechanism

References

Application Notes and Protocols: Chemical Reduction of N-Ethylbutanamide to Diethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of the secondary amide, N-Ethylbutanamide, to its corresponding amine, diethylamine. The primary reducing agent discussed is Lithium Aluminum Hydride (LiAlH₄), a potent hydride donor capable of efficiently reducing amides. This protocol is intended for laboratory-scale synthesis and offers guidance on reaction setup, execution, work-up, and product characterization.

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals. This compound serves as a representative substrate for the reduction of a secondary acyclic amide. The conversion of the carbonyl group in the amide to a methylene group (-CH₂-) is effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5][6] Unlike less reactive hydrides such as sodium borohydride, LiAlH₄ is strong enough to reduce the resonance-stabilized amide functional group.[1][6]

Reaction Scheme

The overall chemical transformation is as follows:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₆H₁₃NO | 115.17 | ~200 | ~0.89 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Decomposes | 0.917 |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |

Table 2: Spectroscopic Data for Diethylamine

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~2.6 (q, 4H, -CH₂-), δ ~1.1 (t, 6H, -CH₃), δ ~0.9 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃) | δ ~44.0 (-CH₂-), δ ~15.0 (-CH₃) |

| IR (neat) | ~3288 cm⁻¹ (N-H stretch), ~2967, 2872, 2811 cm⁻¹ (C-H stretch) |

| Mass Spectrometry (EI) | m/z = 73 (M⁺), 58 ([M-CH₃]⁺) |

Experimental Protocol

This protocol is adapted from general procedures for the reduction of amides and nitriles using LiAlH₄.[7]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-